molecular formula C17H14O2 B12579120 5-(Benzyloxy)naphthalen-2-ol CAS No. 185247-03-4

5-(Benzyloxy)naphthalen-2-ol

Cat. No.: B12579120
CAS No.: 185247-03-4
M. Wt: 250.29 g/mol
InChI Key: PSSXGAMWDXGGBL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)naphthalen-2-ol: is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: 5-(Benzyloxy)naphthalen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and other organic compounds.

Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological systems.

Medicine: The compound’s derivatives are explored for their pharmacological properties, including anti-inflammatory and antioxidant activities. It is also investigated for its potential use in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it valuable in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)naphthalen-2-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The naphthalene core can intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

    Naphthalen-2-ol: Lacks the benzyloxy group, making it less hydrophobic and less reactive in certain chemical reactions.

    1-(Benzyloxy)naphthalen-2-ol: Similar structure but with the benzyloxy group at a different position, leading to different chemical and biological properties.

    2-(Benzyloxy)naphthalen-1-ol: Another positional isomer with distinct reactivity and applications.

Uniqueness: 5-(Benzyloxy)naphthalen-2-ol is unique due to the specific positioning of the benzyloxy group, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

185247-03-4

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

5-phenylmethoxynaphthalen-2-ol

InChI

InChI=1S/C17H14O2/c18-15-9-10-16-14(11-15)7-4-8-17(16)19-12-13-5-2-1-3-6-13/h1-11,18H,12H2

InChI Key

PSSXGAMWDXGGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CC(=C3)O

Origin of Product

United States

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